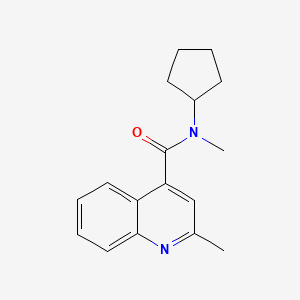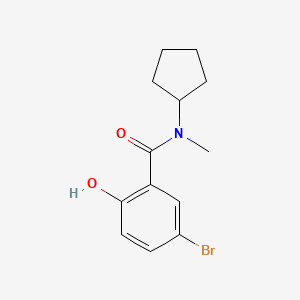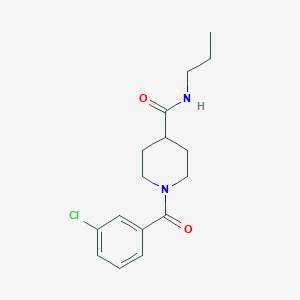
1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 3-chlorobenzoyl group attached to the piperidine ring, along with a propyl group and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide typically involves the following steps:
Formation of 3-Chlorobenzoyl Chloride: This is achieved by chlorinating benzoyl chloride in the presence of a ferric halide-iodine cocatalyst system at controlled temperatures.
Acylation Reaction: The 3-chlorobenzoyl chloride is then reacted with N-propylpiperidine-4-carboxamide under suitable conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
化学反応の分析
Types of Reactions: 1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorobenzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: MCPBA in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as N-myristoyltransferase (NMT) in parasitic organisms.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of essential biological functions in target organisms.
類似化合物との比較
1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other piperidine derivatives, such as 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester.
Uniqueness: The presence of the 3-chlorobenzoyl group and the specific substitution pattern on the piperidine ring confer unique chemical and biological properties to the compound, distinguishing it from other similar molecules.
特性
IUPAC Name |
1-(3-chlorobenzoyl)-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-2-8-18-15(20)12-6-9-19(10-7-12)16(21)13-4-3-5-14(17)11-13/h3-5,11-12H,2,6-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBHGSUPSHBGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
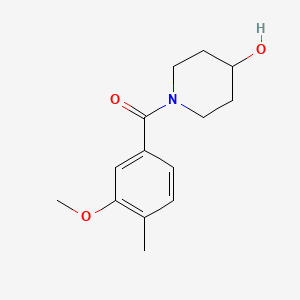
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)
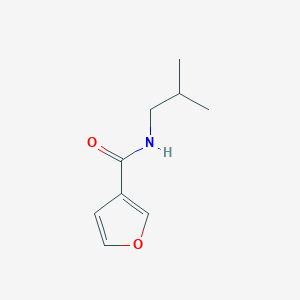
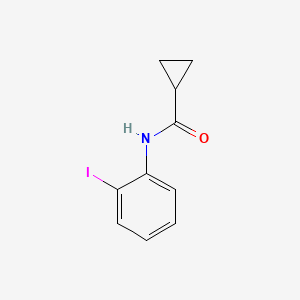
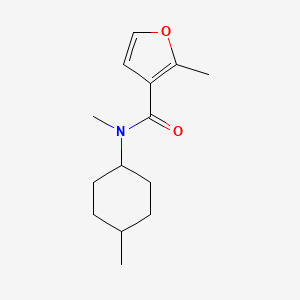
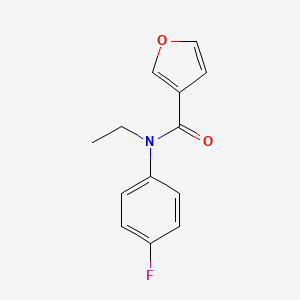
![Furan-3-yl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503828.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
